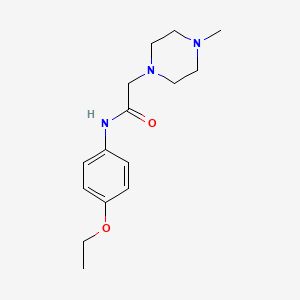![molecular formula C19H18N2O2S B5745179 N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5745179.png)
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, also known as MMQ, is a synthetic compound that has been studied for its potential therapeutic applications. MMQ belongs to the class of quinoline derivatives, which have been found to exhibit various biological and pharmacological properties.
作用机制
The mechanism of action of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the modulation of various cellular pathways. In cancer cells, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide induces apoptosis by activating the caspase cascade and inhibiting the Akt/mTOR pathway. Inflammatory cytokines such as TNF-α and IL-6 are known to activate the NF-κB pathway, which promotes inflammation. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the NF-κB pathway, thereby reducing inflammation. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase, which protect neurons from oxidative stress.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit various biochemical and physiological effects. In cancer cells, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to inhibit cell proliferation and induce apoptosis. Inflammatory cytokines such as TNF-α and IL-6 are known to promote inflammation, and N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the production of these cytokines. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to improve cognitive function and protect neurons from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its reproducibility and reliability. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been reported in several research articles, indicating its reproducibility. However, one of the limitations of using N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in lab experiments is its potential toxicity. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit cytotoxicity in some cell lines, and its toxicity needs to be carefully evaluated before its use in clinical trials.
未来方向
There are several future directions for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. One of the future directions is to investigate the potential of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in combination therapy with other anticancer drugs. Another future direction is to evaluate the neuroprotective effects of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide in animal models of neurodegenerative disorders. Furthermore, the development of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide analogs with improved efficacy and reduced toxicity could be another future direction for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide.
Conclusion:
In conclusion, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is a synthetic compound that has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide is reproducible and reliable, and its mechanism of action involves the modulation of various cellular pathways. N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to exhibit various biochemical and physiological effects, and its potential toxicity needs to be carefully evaluated. There are several future directions for the study of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide, including combination therapy, neuroprotection, and the development of analogs.
合成方法
The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide involves the reaction between 2-chloro-4-methylquinoline and 2-methoxybenzyl mercaptan in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride to obtain N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide. The synthesis of N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been reported in several research articles, indicating its reproducibility and reliability.
科学研究应用
N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a common feature of many diseases, and N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, N-(2-methoxyphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide has been found to protect neurons from oxidative stress and improve cognitive function.
属性
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-methylquinolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-13-11-19(21-15-8-4-3-7-14(13)15)24-12-18(22)20-16-9-5-6-10-17(16)23-2/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHCVVJUFCKSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4-dimethoxybenzamide](/img/structure/B5745122.png)
![4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5745146.png)
![3-[(4-chlorobenzyl)amino]-2-cyclohexen-1-one](/img/structure/B5745151.png)

![N-[4-(benzyloxy)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5745158.png)




